3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
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Overview
Description
3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline: is an organic compound that features both chlorine and trifluoromethyl groups attached to an aniline ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable moiety in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: of a suitable aromatic precursor to introduce nitro groups.
Reduction: of the nitro groups to amines.
Chlorination: to introduce chlorine atoms at specific positions.
Trifluoromethylation: to attach the trifluoromethyl group.
Cyclization: to form the pyrazole ring.
Industrial Production Methods: Industrial production methods often focus on optimizing yield, purity, and cost-effectiveness. Continuous flow reactors and greener addition reactions are employed to enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound finds applications in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests .
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application, whether it is inhibiting an enzyme in a pest or modulating a receptor in a therapeutic context .
Comparison with Similar Compounds
- 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- 3,5-dichloro-4-(trifluoromethyl)aniline
Comparison: Compared to similar compounds, 3,5-dichloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of the pyrazole ring, which can confer additional biological activity and specificity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a versatile compound in various applications .
Properties
CAS No. |
1306604-00-1 |
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Molecular Formula |
C10H6Cl2F3N3 |
Molecular Weight |
296.07 g/mol |
IUPAC Name |
3,5-dichloro-4-[3-(trifluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C10H6Cl2F3N3/c11-6-3-5(16)4-7(12)9(6)18-2-1-8(17-18)10(13,14)15/h1-4H,16H2 |
InChI Key |
DQMOQAFPBRJDNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
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